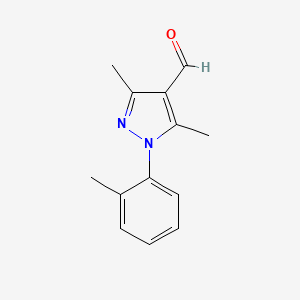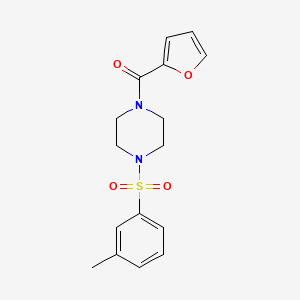![molecular formula C14H20N2O B2380628 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 1788065-53-1](/img/structure/B2380628.png)
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Vue d'ensemble
Description
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chemical compound with the CAS Number: 1788065-53-1 . It has a molecular weight of 232.33 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-amino-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one . The InChI Code is 1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1 .It is stored and shipped at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis of Antibiotics: A key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use, is derived from a process involving a compound structurally related to 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (Fleck et al., 2003).
- Chemical Catalysis: 4-Dimethyl amino pyridine, a compound related to the pyrrolidine structure, is used in pharmaceutical synthesis as a highly active catalyst for acylation and esterification reactions (Sun Ji-gu, 2014).
- Enantioselective Synthesis: This compound is used in enantioselective synthesis, like the asymmetric hydrogenation of itaconic acid derivatives catalyzed by rhodium complexes of related pyrrolidine analogs (Inoguchi et al., 1989).
Medical and Biological Research
- Inhibition of Cancer Cell Growth: Derivatives of this compound have shown potential in inhibiting the growth of human cancer cells, such as glioblastoma and melanoma cells (Fiaux et al., 2005), (Fiaux et al., 2006).
- Anti-Inflammatory Activity: A derivative of this compound, known as VX-765, exhibits potent anti-inflammatory action and is used in the treatment of inflammatory diseases (Wannamaker et al., 2007).
- Anti-Breast Cancer Activity: Certain derivatives of 4-Aminoantipyrine, closely related to the compound , show significant activity against breast cancer cell lines (Ghorab et al., 2014).
Chemical and Structural Analysis
- Structural Analysis: Studies involve determining the structure of related beta-amino dicarbonyl compounds using spectral analysis and X-ray diffraction data (Meskini et al., 2011).
- Conformational Preferences in Analogues: Research into the conformational preferences of beta- and gamma-aminated proline analogues, which are structurally similar, helps understand the intrinsic properties affected by amino group incorporation (Flores-Ortega et al., 2008).
Materials Science
- Synthesis of Fluorinated Polyamides: Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using compounds structurally related to this compound (Liu et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-RWANSRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)



![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)
![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)
![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)